REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]([OH:12])([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH2:7])[CH3:2].[H-].[Na+].[CH2:16](Br)[CH:17]=[CH2:18]>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([O:3][C:4](=[O:13])[C:5]([O:12][CH2:18][CH:17]=[CH2:16])([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH2:7])[CH3:2] |f:1.2,5.6|
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Name
|
|
Quantity
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3.6 g
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Type
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reactant
|
Smiles
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C(C)OC(C(C=C)(C(F)(F)F)O)=O
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Name
|
|
Quantity
|
1.1 g
|
Type
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reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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2.3 mL
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Type
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reactant
|
Smiles
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C(C=C)Br
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Name
|
|
Quantity
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1.35 g
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Type
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catalyst
|
Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was then heated
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Type
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TEMPERATURE
|
Details
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to reflux for 5 h
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Duration
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5 h
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Type
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CUSTOM
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Details
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The reaction was carefully quenched with NH4Cl (aq)
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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After concentration
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Type
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FILTRATION
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Details
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the resulting crude material was filtered through a plug of silica gel
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Type
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WASH
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Details
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rinsed with 20% CH2Cl2/hexanes
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(C(C=C)(C(F)(F)F)OCC=C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |